Capzimin Capzimin
Brand Name: Vulcanchem
CAS No.: 2084868-04-0
VCID: VC4607378
InChI: InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)
SMILES: C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6
Molecular Formula: C30H24N6O2S4
Molecular Weight: 628.8

Capzimin

CAS No.: 2084868-04-0

Cat. No.: VC4607378

Molecular Formula: C30H24N6O2S4

Molecular Weight: 628.8

* For research use only. Not for human or veterinary use.

Capzimin - 2084868-04-0

Specification

CAS No. 2084868-04-0
Molecular Formula C30H24N6O2S4
Molecular Weight 628.8
IUPAC Name N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide
Standard InChI InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)
Standard InChI Key RNEOHKZPZKEZCQ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Capzimin, systematically named N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide, is a dimeric compound with a molecular weight of 628.8 g/mol . The structure features two quinoline moieties connected by a disulfide bridge, each appended with thiazole-containing side chains that coordinate the catalytic zinc ion in Rpn11's JAMM domain .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC30H24N6O2S4
CAS Number2084868-04-0
Solubility (DMSO)≥55.67 mg/mL
Storage Conditions-20°C (powder)
PubChem CID126599606

Structure-Activity Relationship

Medicinal chemistry optimization of the lead compound 8TQ (quinoline-8-thiol) yielded capzimin through strategic modifications:

  • Disulfide dimerization: Enhanced proteasome binding avidity through simultaneous interaction with both Rpn11 subunits .

  • Thiazole substituents: Improved zinc coordination and hydrophobic interactions with the JAMM domain .

  • Carboxamide linkage: Increased metabolic stability compared to the parent thiol .

Crystallographic studies reveal capzimin's bidentate binding mode, with the thiazole nitrogen and quinoline sulfur atoms coordinating Zn²⁺ at distances of 2.1 Å and 2.3 Å, respectively . This binding disrupts the catalytic triad (Asp122, Glu79, His133) essential for substrate deubiquitination .

Mechanism of Action

Targeting the 19S Regulatory Particle

Unlike classical 20S proteasome inhibitors (e.g., bortezomib), capzimin specifically inhibits Rpn11 (POH1), the metalloisopeptidase component of the 19S regulatory particle . Rpn11 couples substrate deubiquitination to ATPase-driven translocation into the proteolytic core, making its activity essential for processive protein degradation .

Table 2: Enzymatic Selectivity Profile

TargetIC50 (μM)Selectivity vs Rpn11Source
Rpn11 (POH1)2.1-3.81x
BRCC362.36x
AMSH4.510x
Csn53080x
HDAC6>100>47x
MMP2>100>47x

Biochemical Consequences

Capzimin treatment (10 μM, 8h) induces:

  • Substrate stabilization: 2.1-fold increase in polyubiquitinated proteins vs control (p<0.001) .

  • Unfolded Protein Response (UPR):

    • 4.7-fold increase in phosphorylated PERK (vs 2.1-fold for bortezomib)

    • 3.2-fold elevation in spliced XBP1 mRNA

  • Aggresome formation: 78% of A549 cells show HDAC6+/p62+ aggregates after 15h treatment .

The compound exhibits uncompetitive inhibition kinetics against purified 26S proteasomes (Ki = 1.8 μM), with a >20-minute residence time on the target . This prolonged target engagement underlies its sustained pharmacological effects despite moderate biochemical potency.

Anticancer Activity

In Vitro Efficacy

Capzimin demonstrates broad-spectrum antiproliferative activity across the NCI-60 panel:

Table 3: Select Cancer Cell Line Sensitivities

Cell LineTypeGI50 (μM)Source
SR (Leukemia)Bortezomib-resistant0.67
K562 (CML)Philadelphia+1.0
NCI-H460 (NSCLC)KRAS mutant0.7
MCF7 (Breast)ER+1.0
HCT116 (Colorectal)p53 wild-type2.0

Notably, capzimin maintains potency against bortezomib-resistant lines (EC50 shift <1.5x) . Mechanistically, this stems from its distinct mechanism circumventing β5 subunit mutations that confer resistance to peptide-based inhibitors .

Apoptotic Induction

In HCT116 cells, capzimin (5 μM, 24h) triggers:

  • 4.3-fold increase in cleaved caspase-3 (vs 2.8-fold for bortezomib)

  • 3.1-fold elevation in PARP cleavage

  • 58% sub-G1 population (vs 22% control)

The delayed apoptosis kinetics (peak at 24-48h) correlate with UPR-mediated cell death pathways rather than direct proteotoxic stress .

Pharmacological Profile

ADME Properties

While full pharmacokinetic data remains unpublished, key characteristics emerge:

  • Plasma stability: >80% remaining after 1h in mouse plasma (vs 35% for 8TQ)

  • CYP inhibition: IC50 >50 μM for 3A4/2D6 isoforms

  • Plasma protein binding: 92-95% across species

The disulfide bridge confers moderate metabolic stability (t₁/₂ = 2.3h in hepatocytes), though thiol exchange reactions may limit oral bioavailability .

In Vivo Efficacy

Preliminary xenograft studies in NCI-H460 models show:

  • 62% tumor growth inhibition (50 mg/kg, QD×21)

  • No weight loss or hematological toxicity

  • 3.1-fold increase in tumor polyUb levels (vs vehicle)

Optimal dosing appears schedule-dependent, with divided doses (BID) improving efficacy while maintaining tolerability .

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